N-Benzylpent-4-en-1-amine
Description
N-Benzylpent-4-en-1-amine is a secondary amine characterized by a benzyl group attached to the nitrogen of a pent-4-en-1-amine backbone. Its molecular formula is C₁₂H₁₅N, with an approximate molecular weight of 173.25 g/mol (calculated from synthesis data) . The compound features a terminal alkene group at the 4-position of the pentenyl chain, which imparts reactivity for cyclization or further functionalization.
Properties
CAS No. |
54436-58-7 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-benzylpent-4-en-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h2,4-6,8-9,13H,1,3,7,10-11H2 |
InChI Key |
LSIHVRMYKSMLRY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCNCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Dibenzylpent-4-en-1-amine
- Molecular Formula : C₁₉H₂₃N
- Average Mass : 265.40 g/mol
- Structure: Features two benzyl groups on the nitrogen atom, increasing steric bulk compared to the mono-benzyl derivative.
- Reactivity: The additional benzyl group may hinder nucleophilic reactions but enhance stability. No direct synthesis or application data are provided in the evidence, but its higher mass and substituent arrangement suggest divergent reactivity compared to N-Benzylpent-4-en-1-amine .
Acetophenone N,N-(Benzyl(pent-4-en-1-yl)carbamoyl) Oxime (2g)
- Molecular Formula: Not explicitly stated, but derived from this compound.
- Synthesis : Prepared via CDI-mediated coupling, yielding a colorless oil (21% yield). This compound demonstrates the utility of this compound in forming oxime carbamates, which are precursors for radical reactions or cyclization studies .
(4-Chloro-benzylidene)-[4-(4-ethyl-piperazin-1-yl)-phenyl]-amine
- Molecular Formula : C₂₀H₂₃ClN₄
- Structure : An imine derivative with a 4-chlorobenzylidene group and a piperazine substituent.
N-(Diphenylmethylene)-1-(4-methoxyphenyl)pent-4-en-2-amine
- Structure : Contains a diphenylmethylene group and a methoxyphenyl substituent.
- Reactivity : The diphenylmethylene group may stabilize intermediates in catalytic cycles or serve as a protecting group in multi-step syntheses .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Synthesis Yield (%) | Applications |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₅N | ~173.25 | Benzyl, terminal alkene | - | Precursor for oxime carbamates, ureas |
| N,N-Dibenzylpent-4-en-1-amine | C₁₉H₂₃N | 265.40 | Two benzyl groups | - | Not specified |
| Acetophenone oxime carbamate (2g) | - | - | Oxime, carbamate | 21 | Radical reaction studies |
| 1-Benzyl-1-pent-4-en-3-hydroxyurea | - | - | Hydroxyurea | 48 | Potential pharmacophore |
Research Findings and Key Differences
- Steric Effects: N,N-Dibenzylpent-4-en-1-amine’s bulkier structure likely reduces its nucleophilicity compared to the mono-benzyl analogue, limiting its use in reactions requiring amine activation .
- Alkene Utility : The terminal alkene in this compound enables cyclization or Michael additions, whereas imine derivatives (e.g., ) leverage conjugated systems for electronic tuning .
- Yield Variations : The 48% yield in hydroxyurea synthesis () vs. 21% in oxime carbamate synthesis () suggests solvent, temperature, or reagent-dependent efficiency.
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